

# Application Notes and Protocols for Dalazatide Studies in Lupus Models

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## Compound of Interest

Compound Name: Dalazatide

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## Introduction

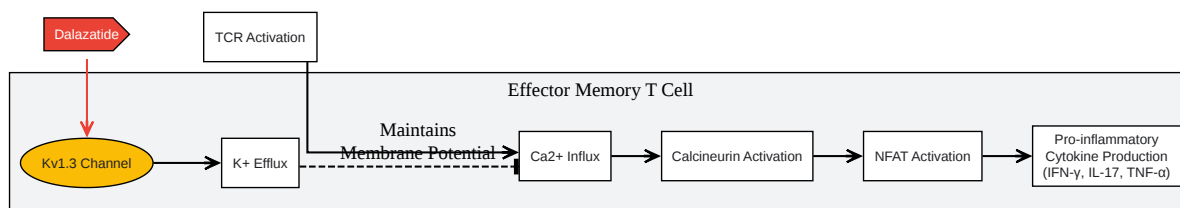
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and inflammation in multiple organs. A key player in the immunopathogenesis of SLE is the effector memory T cell (TEM), which contributes to inflammation and tissue damage. **Dalazatide** (formerly ShK-186) is a potent and specific inhibitor of the voltage-gated potassium channel Kv1.3.<sup>[1][2]</sup> This channel is highly expressed on activated TEM cells and is crucial for their activation and function.<sup>[1][3]</sup> By blocking Kv1.3, **Dalazatide** selectively targets these pathogenic T cells, reducing the production of pro-inflammatory cytokines such as IFN- $\gamma$ , IL-17, and TNF- $\alpha$ , without causing broad immunosuppression.<sup>[2][4]</sup> Preclinical and ex vivo data suggest that **Dalazatide** is a promising therapeutic candidate for SLE.<sup>[4][5]</sup>

These application notes provide detailed protocols for the experimental design of **Dalazatide** studies in both ex vivo human peripheral blood mononuclear cell (PBMC) models and in vivo murine models of lupus.

## Mechanism of Action: Dalazatide Signaling Pathway

**Dalazatide** exerts its immunomodulatory effects by inhibiting the Kv1.3 potassium channel on effector memory T cells. This disruption of ion flux hyperpolarizes the cell membrane, which in turn inhibits the calcium signaling cascade necessary for T cell activation. The reduced

intracellular calcium levels lead to decreased activation of transcription factors responsible for producing pro-inflammatory cytokines.



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**Dalazatide's** inhibition of the Kv1.3 channel in T cells.

## Ex Vivo Studies with Human PBMCs

Ex vivo studies using PBMCs from SLE patients are crucial for assessing the direct effects of **Dalazatide** on human immune cells and for identifying potential biomarkers of response.

## Experimental Protocol: Ex Vivo Cytokine Suppression Assay

1. Objective: To evaluate the dose-dependent effect of **Dalazatide** on pro-inflammatory cytokine production by T effector memory cells from SLE patients.

2. Materials:

- **Dalazatide** (peptide inhibitor of Kv1.3)
- Ficoll-Paque
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin or Thapsigargin
- Brefeldin A
- Anti-human CD3, CD4, CD8, CD45RO, CCR7 antibodies for flow cytometry
- Anti-human IFN- $\gamma$ , IL-17, TNF- $\alpha$  antibodies for intracellular staining
- Flow cytometer

### 3. Methodology:

- **PBMC Isolation:** Isolate PBMCs from whole blood of SLE patients and healthy controls using Ficoll-Paque density gradient centrifugation.
- **Cell Culture:** Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of  $1 \times 10^6$  cells/mL.
- **Dalazatide Treatment:** Pre-incubate cells with varying concentrations of **Dalazatide** (e.g., 10 pM, 100 pM, 1 nM) for 1 hour at 37°C.[\[5\]](#)
- **T Cell Stimulation:** Stimulate the T cells with PMA (50 ng/mL) and Ionomycin (1  $\mu$ g/mL) or Thapsigargin for 4-6 hours.[\[1\]](#) Add Brefeldin A for the last 4 hours to block cytokine secretion.
- **Flow Cytometry Staining:**
  - Wash the cells and stain for surface markers (CD3, CD4, CD8, CD45RO, CCR7) to identify T cell subsets, particularly TEM cells (CD45RO+CCR7-).
  - Fix and permeabilize the cells.
  - Perform intracellular staining for IFN- $\gamma$ , IL-17, and TNF- $\alpha$ .

- **Data Acquisition and Analysis:** Acquire data on a flow cytometer and analyze the percentage of cytokine-producing TEM cells in the **Dalazatide**-treated versus untreated samples.

## Data Presentation: Expected Outcomes

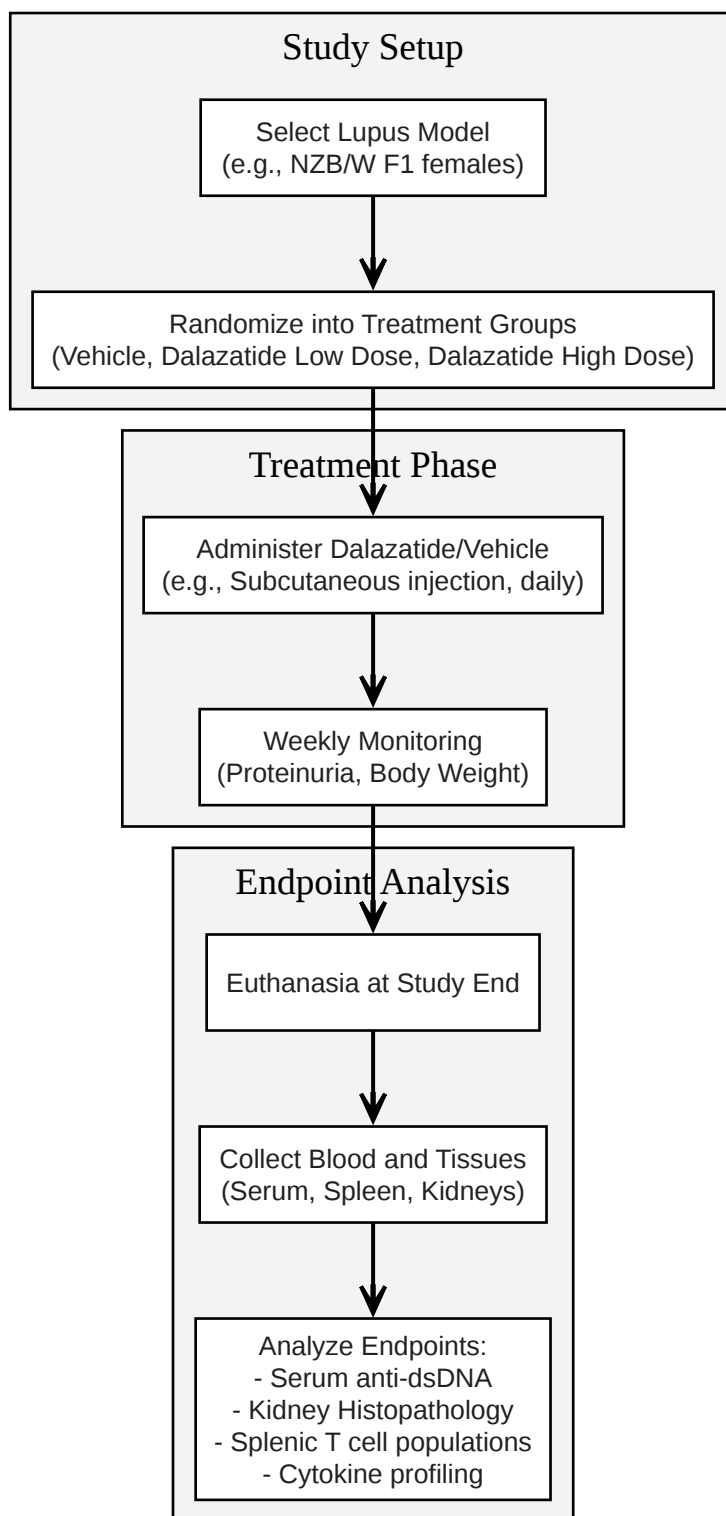
The results of the ex vivo cytokine suppression assay can be summarized in the following table. Data should be presented as the mean percentage of inhibition  $\pm$  standard error of the mean (SEM).

Cytokine	T Cell Subset	Dalazatide Concentration	Mean % Inhibition (Active SLE)	Mean % Inhibition (Inactive SLE)	Mean % Inhibition (Healthy Control)
IFN- $\gamma$	CD4+ TEM	1 nM	33-55% <sup>[5]</sup>	Lower than active	Lower than active
CD8+ TEM	1 nM	To be determined	To be determined	To be determined	
TNF- $\alpha$	CD4+ TEM	1 nM	33-43% <sup>[5]</sup>	Lower than active	Lower than active
CD8+ TEM	1 nM	To be determined	To be determined	To be determined	
IL-17	CD4+ TEM	1 nM	28-53% <sup>[5]</sup>	To be determined	To be determined
CD8+ TEM	1 nM	To be determined	To be determined	To be determined	

## In Vivo Studies in Murine Lupus Models

Spontaneous murine models of lupus, such as the NZB/W F1 and MRL/lpr strains, are invaluable for assessing the therapeutic efficacy of **Dalazatide** in a systemic autoimmune setting.<sup>[6]</sup> These models develop hallmark features of human SLE, including autoantibody production and glomerulonephritis.

## Experimental Workflow: In Vivo Murine Study



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Workflow for an in vivo **Dalazatide** study in a lupus mouse model.

## Experimental Protocol: In Vivo Efficacy Study in NZB/W F1 Mice

1. Objective: To determine the efficacy of **Dalazatide** in ameliorating disease progression in the NZB/W F1 spontaneous model of lupus nephritis.

2. Animals: Female NZB/W F1 mice. Treatment can be initiated prophylactically (e.g., at 16-18 weeks of age) or therapeutically once proteinuria is established (e.g., at 24-26 weeks of age).

3. Materials:

- **Dalazatide**
- Sterile saline (vehicle)
- Metabolic cages for urine collection
- ELISA kits for anti-dsDNA antibodies
- Reagents for kidney histology (formalin, paraffin, H&E and PAS stains)
- Flow cytometry antibodies for murine T cell subsets

4. Methodology:

- Animal Acclimatization and Grouping: Acclimatize mice for at least one week. At the designated starting age, measure baseline proteinuria and randomize mice into treatment groups (n=10-15 per group):
  - Group 1: Vehicle (Saline)
  - Group 2: **Dalazatide** (10 µg/kg)
  - Group 3: **Dalazatide** (100 µg/kg)
- Drug Administration: Administer **Dalazatide** or vehicle daily via subcutaneous injection.

- Monitoring:
  - Monitor body weight and proteinuria weekly.
  - Collect serum via tail bleed every 4 weeks to measure anti-dsDNA antibody titers.
- Study Termination: Terminate the study at a predefined endpoint (e.g., 36-40 weeks of age) or when vehicle-treated animals show severe signs of disease.
- Endpoint Analysis:
  - Serology: Measure final anti-dsDNA antibody levels in serum by ELISA.
  - Kidney Histopathology: Perfuse kidneys with saline and fix in 10% formalin. Embed in paraffin, section, and stain with H&E and PAS to score glomerulonephritis, immune complex deposition, and interstitial inflammation.
  - Flow Cytometry: Isolate splenocytes and stain for T cell markers (CD3, CD4, CD8, CD44, CD62L) to analyze naïve, central memory, and effector memory T cell populations.
  - Cytokine Analysis: Measure serum levels of key cytokines (IFN- $\gamma$ , TNF- $\alpha$ , IL-17) by multiplex assay.

## Data Presentation: Key Efficacy Endpoints

Quantitative data from the in vivo study should be tabulated for clear comparison between treatment groups.

Parameter	Vehicle Control	Dalazatide (10 µg/kg)	Dalazatide (100 µg/kg)
Mean Proteinuria (mg/dL) at Study End	High	Reduced	Significantly Reduced
Mean Serum anti-dsDNA Titer (U/mL)	High	Reduced	Significantly Reduced
Mean Glomerulonephritis Score (0-4)	High (e.g., 3.2 ± 0.4)	Reduced	Significantly Reduced
% Survival at Study End	Low (e.g., 40%)	Increased	Significantly Increased
% Splenic Effector Memory T Cells	High	Reduced	Significantly Reduced

## Conclusion

The provided protocols offer a framework for evaluating the therapeutic potential of **Dalazatide** in the context of Systemic Lupus Erythematosus. The ex vivo assays are essential for confirming the mechanism of action on human cells, while the in vivo studies in established lupus models are critical for assessing preclinical efficacy and guiding clinical development. The selective targeting of effector memory T cells by **Dalazatide** represents a promising and more targeted therapeutic strategy for SLE, potentially avoiding the side effects associated with broad-spectrum immunosuppressants.

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